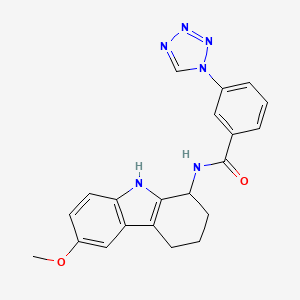![molecular formula C12H16N6O2 B603304 2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(1H-tetraazol-5-yl)acetamide CAS No. 1630824-47-3](/img/structure/B603304.png)
2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(1H-tetraazol-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(1H-tetraazol-5-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including a pyrrole ring, a tetrahydropyran ring, and a tetrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(1H-tetraazol-5-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be formed through the cyclization of a 1,5-diol in the presence of an acid catalyst.
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an azide with a nitrile in the presence of a catalyst such as zinc chloride.
Coupling Reactions: The final step involves coupling the pyrrole, tetrahydropyran, and tetrazole intermediates through amide bond formation using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(1H-tetraazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione.
Reduction: The tetrazole ring can be reduced to form an amine.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acetamides.
科学的研究の応用
2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(1H-tetraazol-5-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: It can be used in the synthesis of novel polymers or as a building block for supramolecular assemblies.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(1H-tetraazol-5-yl)acetamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various therapeutic effects.
類似化合物との比較
Similar Compounds
- **2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(1H-tetraazol-5-yl)acetamide
- **2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(1H-tetrazol-5-yl)acetamide
- **2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(3H-tetrazol-5-yl)acetamide
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups, which can lead to distinct chemical reactivity and biological activity compared to similar compounds. The combination of a pyrrole ring, tetrahydropyran ring, and tetrazole ring in a single molecule provides a versatile scaffold for various applications.
特性
CAS番号 |
1630824-47-3 |
|---|---|
分子式 |
C12H16N6O2 |
分子量 |
276.29g/mol |
IUPAC名 |
2-(4-pyrrol-1-yloxan-4-yl)-N-(2H-tetrazol-5-yl)acetamide |
InChI |
InChI=1S/C12H16N6O2/c19-10(13-11-14-16-17-15-11)9-12(3-7-20-8-4-12)18-5-1-2-6-18/h1-2,5-6H,3-4,7-9H2,(H2,13,14,15,16,17,19) |
InChIキー |
MXIMPAANYJKWQX-UHFFFAOYSA-N |
SMILES |
C1COCCC1(CC(=O)NC2=NNN=N2)N3C=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(5-methyl-2-furyl)(1-pyrrolidinyl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B603221.png)
![5-amino-1-[2-(4-isopropyl-1,3-thiazol-2-yl)ethyl]-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B603223.png)
![4-(1H-benzimidazol-2-yl)-5-imino-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B603225.png)
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(thiomorpholin-4-ylsulfonyl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B603226.png)
![N-(2-{4-hydroxy-2-imino-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-1-yl}ethyl)-1-methyl-1H-indole-2-carboxamide](/img/structure/B603227.png)
![4,6-dimethyl-2-oxo-N-[2-(2-pyrimidinylamino)ethyl]-1-(tetrahydro-2-furanylmethyl)-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B603232.png)
![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(2-hydroxyethyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B603233.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-(1H-indol-4-yl)-3-phenylpropanamide](/img/structure/B603234.png)
methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B603235.png)
![1-(2-methoxyethyl)-4,6-dimethyl-N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B603238.png)
![6-hydroxy-2-(propan-2-ylidene)-7-{[4-(pyridin-3-ylmethyl)piperazin-1-yl]methyl}-1-benzofuran-3(2H)-one](/img/structure/B603239.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B603243.png)
![3-hydroxy-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-(morpholin-4-ylmethyl)-4H-pyran-4-one](/img/structure/B603244.png)
